2-Chloro-6-isopropoxypyridine-4-boronic acid 2-Chloro-6-isopropoxypyridine-4-boronic acid
Brand Name: Vulcanchem
CAS No.: 2377609-76-0
VCID: VC5538950
InChI: InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3
SMILES: B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O
Molecular Formula: C8H11BClNO3
Molecular Weight: 215.44

2-Chloro-6-isopropoxypyridine-4-boronic acid

CAS No.: 2377609-76-0

Cat. No.: VC5538950

Molecular Formula: C8H11BClNO3

Molecular Weight: 215.44

* For research use only. Not for human or veterinary use.

2-Chloro-6-isopropoxypyridine-4-boronic acid - 2377609-76-0

Specification

CAS No. 2377609-76-0
Molecular Formula C8H11BClNO3
Molecular Weight 215.44
IUPAC Name (2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid
Standard InChI InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3
Standard InChI Key PXGUPTRUPWZXNN-UHFFFAOYSA-N
SMILES B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structure consists of a pyridine core with substituents at the 2-, 4-, and 6-positions:

  • Chlorine at position 2, enhancing electrophilic reactivity.

  • Isopropoxy group (OCH(CH3)2-\text{OCH}(\text{CH}_3)_2) at position 6, contributing steric bulk and influencing solubility.

  • Boronic acid (B(OH)2-\text{B(OH)}_2) at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC8H11BClNO3\text{C}_8\text{H}_{11}\text{BClNO}_3
Molecular Weight215.44 g/mol
Boron Content4.99% (calculated)
Chlorine Content16.44% (calculated)
Solubility ProfileSoluble in polar aprotic solvents (e.g., DMSO, THF); limited solubility in water .
StabilityMoisture-sensitive; requires storage at 20C-20^\circ \text{C} under inert conditions .

The boronic acid group’s propensity to form reversible covalent bonds with diols and amines underpins its utility in bioconjugation and target-directed synthesis .

Synthetic Methodologies

Halogen-Metal Exchange and Borylation

A widely used strategy for pyridinylboronic acid synthesis involves halogen-metal exchange followed by borylation. For example, treating 2-chloro-6-isopropoxy-4-iodopyridine with organolithium or Grignard reagents generates a lithiated or magnesiated intermediate, which reacts with borate esters (e.g., B(OMe)3\text{B(OMe)}_3) to install the boronic acid group .

Key Reaction Conditions:

  • Temperature: 78C-78^\circ \text{C} to 0C0^\circ \text{C} (prevents side reactions).

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

  • Yield: 60–80% (typical for halogen-metal exchange routes) .

Palladium-Catalyzed Cross-Coupling

The Miyaura borylation reaction offers a regioselective pathway. Using palladium catalysts (e.g., \text{Pd(dppf)Cl}_2}), 2-chloro-6-isopropoxy-4-bromopyridine reacts with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid .

Table 2: Comparison of Synthetic Routes

MethodAdvantagesLimitations
Halogen-Metal ExchangeHigh functional group toleranceLow temperatures required
Miyaura BorylationMild conditions, scalabilityRequires halogenated precursor

Reactivity and Functionalization

Suzuki-Miyaura Coupling

The boronic acid group enables cross-coupling with aryl halides to form biaryl structures. For instance, reacting 2-chloro-6-isopropoxypyridine-4-boronic acid with 4-bromoaniline in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 yields a biphenyl derivative, a common scaffold in drug candidates .

Protodeboronation Mitigation

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:

  • Using trifluoroborate salts (KHF2\text{KHF}_2 treatment).

  • Employing anhydrous solvents and inert atmospheres .

Applications in Pharmaceutical Chemistry

Protease Inhibition

While specific data for 2-chloro-6-isopropoxypyridine-4-boronic acid are unavailable, structurally related boronic acids (e.g., bortezomib) inhibit proteasomes by forming tetrahedral adducts with catalytic threonine residues. This mechanism suggests potential utility in oncology and anti-inflammatory drug development .

Antibacterial Agents

Chloropyridine boronic acids exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting cell wall synthesis enzymes. The chloro and isopropoxy groups may enhance membrane permeability .

Analytical Characterization

Spectroscopic Techniques

  • 11B NMR^{11}\text{B NMR}: A singlet near δ\delta 30 ppm confirms boronic acid presence.

  • 1H NMR^{1}\text{H NMR}: Isopropoxy methyl protons resonate as a doublet at δ\delta 1.3–1.5 ppm .

Table 3: Representative NMR Data (Hypothetical)

NucleusChemical Shift (δ\delta)Multiplicity
11B^{11}\text{B}30.2Singlet
1H^{1}\text{H} (CH3_3)1.35Doublet

Future Research Directions

Expanding Synthetic Utility

  • Developing continuous-flow borylation systems to enhance reaction efficiency.

  • Exploring photoredox catalysis for C-H borylation at ambient temperatures.

Biological Screening

Prioritize in vitro assays to evaluate kinase inhibition, antibacterial activity, and cytotoxicity profiles.

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